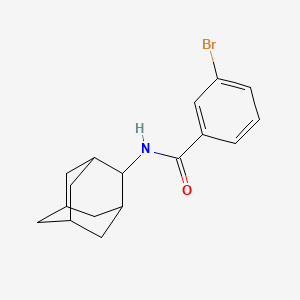![molecular formula C16H15ClN2OS B5759653 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as CDCB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its ability to modulate the activity of certain enzymes and proteins, which can have a range of effects on cellular and physiological processes. In
Applications De Recherche Scientifique
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in a wide range of scientific research areas, including cancer biology, immunology, and neuroscience. One of the primary areas of interest is the compound's ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). These enzymes play important roles in cellular processes such as gene expression and signal transduction, and their dysregulation has been implicated in various diseases.
Mécanisme D'action
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide exerts its effects by binding to the active site of HDACs and PTPs, blocking their activity and leading to changes in cellular processes. The compound has been shown to have selectivity for certain HDAC isoforms and PTPs, which may be important for its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide can have a range of biochemical and physiological effects, depending on the specific enzymes and proteins targeted. For example, inhibition of HDACs has been shown to lead to changes in gene expression and cell differentiation, while inhibition of PTPs can affect immune cell signaling and function. Additionally, 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects in certain contexts.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments, including its specificity for certain enzymes and proteins, its ability to modulate cellular processes, and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more selective compounds that target specific HDAC isoforms or PTPs. Additionally, the compound's potential therapeutic applications in cancer and immune-related diseases warrant further investigation. Finally, more studies are needed to fully understand the compound's mechanism of action and its effects on cellular and physiological processes.
Méthodes De Synthèse
The synthesis of 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chlorobenzoyl chloride with 3,5-dimethylaniline in the presence of carbon disulfide. This reaction results in the formation of the thioamide group, which is responsible for the compound's activity. The final product is purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-6-11(2)8-14(7-10)18-16(21)19-15(20)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNSHMQIZMGXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)


![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)